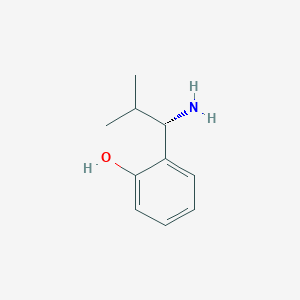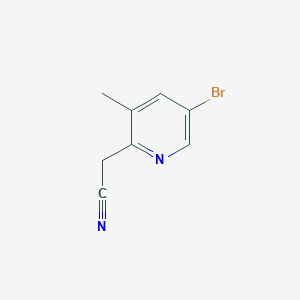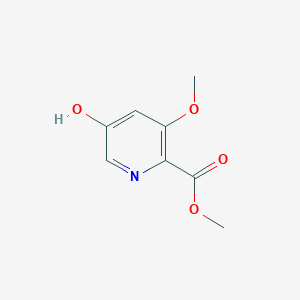![molecular formula C11H10N2O5 B12964000 Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate is a chemical compound with the molecular formula C11H10N2O5 It is known for its unique structure, which includes an oxoacetate group and a dihydrobenzo[d]oxazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 2-amino-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature and pH control, as well as continuous monitoring of reaction progress, ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
作用機序
The mechanism of action of ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The oxo and amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate can be compared with similar compounds such as:
- Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate
- Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of oxo and amino groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-6-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-2-17-10(15)9(14)12-6-3-4-7-8(5-6)18-11(16)13-7/h3-5H,2H2,1H3,(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXDIQHMSNXANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)


![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)








![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
